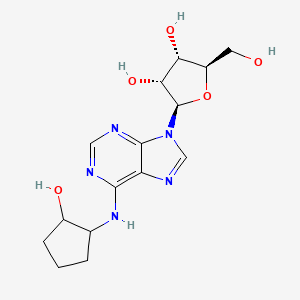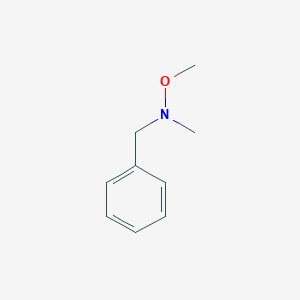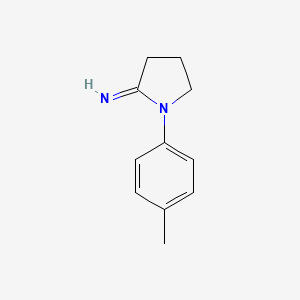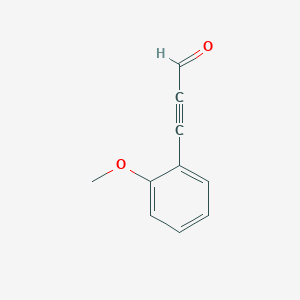
Adenosine, N-(3-hydroxycyclopentyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine, N-(3-hydroxycyclopentyl)- is a synthetic analogue of adenosine, a naturally occurring nucleoside. This compound is known for its potential therapeutic applications, particularly in the regulation of immune and inflammatory responses . It is structurally characterized by the presence of a hydroxycyclopentyl group attached to the adenosine molecule, which imparts unique biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-(3-hydroxycyclopentyl)- typically involves the modification of adenosine through a series of chemical reactions. One common method involves the reaction of adenosine with a cyclopentyl derivative under specific conditions to introduce the hydroxycyclopentyl group . The reaction conditions often include the use of solvents like methylene chloride and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions
Adenosine, N-(3-hydroxycyclopentyl)- undergoes various chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonyl chloride, triethylamine, and methylene chloride . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
Adenosine, N-(3-hydroxycyclopentyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of Adenosine, N-(3-hydroxycyclopentyl)- involves its interaction with adenosine receptors, particularly A1 and A2 receptors . By binding to these receptors, the compound can modulate various physiological processes, including the inhibition of tumor necrosis factor-alpha (TNF-alpha) production . This interaction leads to the regulation of immune and inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .
類似化合物との比較
Similar Compounds
Adenosine: The parent compound, known for its role in cellular energy transfer and signaling.
MDL201112: A synthetic analogue with similar inhibitory effects on TNF-alpha production.
GR 79236X: Another adenosine receptor agonist with comparable biological activities.
Uniqueness
Adenosine, N-(3-hydroxycyclopentyl)- is unique due to its specific structural modification, which enhances its stability and biological activity compared to its parent compound and other analogues . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
124600-53-9 |
|---|---|
分子式 |
C15H21N5O5 |
分子量 |
351.36 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-[(2-hydroxycyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7?,8?,9-,11-,12-,15-/m1/s1 |
InChIキー |
GYWXTRVEUURNEW-COPUYWOFSA-N |
異性体SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)



![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)



![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)



